molecular formula C15H20N2O3 B6006442 1-ethyl-4-(3-phenoxypropyl)-2,3-piperazinedione

1-ethyl-4-(3-phenoxypropyl)-2,3-piperazinedione

Cat. No. B6006442
M. Wt: 276.33 g/mol
InChI Key: JCHPDNWKWJCNLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-4-(3-phenoxypropyl)-2,3-piperazinedione is a chemical compound that belongs to the class of piperazine derivatives. It is commonly referred to as Etazolate and has been studied for its potential therapeutic effects. In

Mechanism of Action

The exact mechanism of action of Etazolate is not fully understood. However, it is believed to act as a positive allosteric modulator of the GABA-A receptor. This leads to an increase in the activity of the GABAergic system, which is responsible for regulating anxiety and depression.
Biochemical and Physiological Effects
Etazolate has been shown to have anxiolytic and anti-depressant effects in animal models. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, it has been shown to have antioxidant and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using Etazolate in lab experiments is its specificity for the GABA-A receptor. This makes it a useful tool for studying the GABAergic system. However, one limitation is that it has not been extensively studied in humans, so its effects in humans are not fully understood.

Future Directions

There are several future directions for research on Etazolate. One area of research could be to further investigate its potential therapeutic effects in Alzheimer's disease. Additionally, more research is needed to understand its mechanism of action and its effects in humans. Another area of research could be to explore its potential use in other neurological conditions, such as epilepsy and Parkinson's disease.
Conclusion
In conclusion, Etazolate is a chemical compound that has been studied for its potential therapeutic effects. It is synthesized using a multi-step process and has been shown to have anxiolytic and anti-depressant effects in animal models. Its mechanism of action is believed to involve positive allosteric modulation of the GABA-A receptor. Etazolate has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.

Synthesis Methods

Etazolate can be synthesized using a multi-step process. The first step involves the reaction of ethyl acetoacetate with hydrazine hydrate to form ethyl 2-hydrazinyl-2-oxoacetate. The second step involves the reaction of the ethyl 2-hydrazinyl-2-oxoacetate with 3-phenoxypropyl bromide to form ethyl 4-(3-phenoxypropyl)-2-hydrazinyl-2-oxobutanoate. The final step involves the cyclization of the ethyl 4-(3-phenoxypropyl)-2-hydrazinyl-2-oxobutanoate to form 1-ethyl-4-(3-phenoxypropyl)-2,3-piperazinedione.

Scientific Research Applications

Etazolate has been studied for its potential therapeutic effects in various conditions. It has been shown to have anxiolytic and anti-depressant effects in animal models. Additionally, it has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to improve cognitive function in animal models.

properties

IUPAC Name

1-ethyl-4-(3-phenoxypropyl)piperazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-2-16-10-11-17(15(19)14(16)18)9-6-12-20-13-7-4-3-5-8-13/h3-5,7-8H,2,6,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCHPDNWKWJCNLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)CCCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-4-(3-phenoxypropyl)-2,3-piperazinedione

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